molecular formula C9H12BrN3O2 B13572509 tert-Butyl (6-bromopyrimidin-4-yl)carbamate CAS No. 2091424-72-3

tert-Butyl (6-bromopyrimidin-4-yl)carbamate

Cat. No.: B13572509
CAS No.: 2091424-72-3
M. Wt: 274.11 g/mol
InChI Key: NEZJKWALWQTLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-bromopyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H12BrN3O2 and a molecular weight of 274.12 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

The synthesis of tert-Butyl (6-bromopyrimidin-4-yl)carbamate typically involves the reaction of 6-bromopyrimidine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the tert-butyl carbamate group.

Chemical Reactions Analysis

tert-Butyl (6-bromopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-bromopyrimidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, making it useful in drug development . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized from it.

Comparison with Similar Compounds

tert-Butyl (6-bromopyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopyrimidine moiety with the stability of the tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJKWALWQTLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.